N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide
Description
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is a synthetic small molecule characterized by a pyrazole core substituted with a thiophen-3-yl group at position 4 and a 4-(dimethylsulfamoyl)benzamide moiety linked via an ethyl chain. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities . Crystallographic analysis of such compounds often employs SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-14-19(17-9-12-28-13-17)15(2)24(22-14)11-10-21-20(25)16-5-7-18(8-6-16)29(26,27)23(3)4/h5-9,12-13H,10-11H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNALXIROCGCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a thiophene derivative, and thiophene-based compounds have been found to exhibit a variety of biological effects. .
Mode of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer. .
Biochemical Pathways
As a thiophene derivative, it may potentially affect a variety of biochemical pathways, given the broad range of biological activities exhibited by other thiophene derivatives
Result of Action
Given the broad range of biological activities exhibited by other thiophene derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level.
Biological Activity
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound that exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a thiophene group and a dimethylsulfamoyl benzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 334 g/mol. The unique structural characteristics contribute to its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the thiophene and pyrazole rings enhances its ability to modulate biological pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to reduced proliferation in cancer cells.
- Receptor Modulation : It can interact with receptors that regulate inflammation and other physiological processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrazole derivatives have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). These compounds reduce mTORC1 activity and enhance autophagy, suggesting a novel mechanism for anticancer action .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds containing similar moieties have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.
Antimicrobial Activity
Research has shown that pyrazole derivatives can exhibit antimicrobial properties. For example, studies on related compounds demonstrated effective inhibition against various fungal strains, indicating that this compound may also possess antifungal activity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrazole Ring : The initial step involves the synthesis of the pyrazole ring through cyclization reactions involving appropriate precursors.
- Thiophene Substitution : Introducing the thiophene group can be achieved through electrophilic substitution reactions.
- Benzamide Formation : The final step includes the attachment of the dimethylsulfamoyl group to form the complete benzamide structure.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs featuring pyrazole cores with varying substituents. A notable example is N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide (CAS: 127871-91-4, ), which shares structural motifs but differs in key functional groups.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Differences: The target compound features a thiophene ring and sulfamoyl group, whereas the analog in incorporates a nitro-phenyl group and mercapto-triazole. The dimethylsulfamoyl group in the target compound likely increases metabolic stability and solubility compared to the nitro group, which is prone to reduction and associated with toxicity risks .
Functional Group Implications: Sulfamoyl vs. Nitro: Sulfamoyl groups are less reactive but improve solubility and bioavailability. Nitro groups, while useful in prodrug activation, can generate reactive intermediates.
Synthesis Complexity :
- The analog in requires a multi-step synthesis involving pyrazole-triazole fusion and nitro-group introduction, which may lower yield compared to the target compound’s simpler ethyl-linked benzamide architecture .
Research Findings and Inferences
While explicit biological data for the target compound is absent in the provided evidence, structural comparisons allow for informed hypotheses:
- Bioactivity : Pyrazole derivatives are often explored as kinase inhibitors or anti-inflammatory agents. The sulfamoyl group may target sulfotransferases or carbonic anhydrases, whereas the nitro group in the analog could confer antibacterial properties.
- Toxicity Profile : The absence of nitro and mercapto groups in the target compound suggests a safer profile compared to the analog, which may face oxidative stress-related toxicity.
Q & A
Q. What are the optimal synthetic pathways for N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound’s pyrazole and benzamide moieties suggest modular synthesis via condensation and coupling reactions. A general approach involves:
Pyrazole core formation : Cyclocondensation of thiophen-3-yl-substituted hydrazines with diketones under reflux in ethanol with catalytic acetic acid .
Sulfamoyl benzamide coupling : React the pyrazole-ethyl intermediate with 4-(dimethylsulfamoyl)benzoyl chloride in anhydrous DMF, using triethylamine as a base.
Optimization via Design of Experiments (DoE) is critical. For example, varying temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratios) can maximize yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use multimodal analytical techniques :
- NMR spectroscopy : Confirm the presence of pyrazole (δ 6.5–7.5 ppm for aromatic protons), dimethylsulfamoyl (δ 2.8–3.1 ppm for N(CH₃)₂), and ethyl linker (δ 3.5–4.0 ppm for CH₂) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray crystallography (if crystalline) : Refine structures using SHELXL for bond-length/angle validation and disorder modeling .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to:
Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions.
Calculate HOMO-LUMO gaps to predict reactivity.
Pair this with molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases). Validate predictions via synthesis and in vitro assays. ICReDD’s integrated computational-experimental workflow is a model for iterative optimization .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole-sulfonamide hybrids?
- Methodological Answer : Contradictions often arise from substituent electronic effects vs. steric hindrance. Address this via:
Multivariate analysis : Use PCA or PLS regression to deconvolute electronic (Hammett σ), steric (Taft Eₛ), and hydrophobic (logP) contributions.
Crystal structure comparison : Analyze protein-ligand co-crystals (if available) to identify binding-pocket mismatches.
Kinetic studies : Measure inhibition constants (Kᵢ) under varying pH/temperature to disentangle thermodynamic vs. kinetic effects .
Q. How can reaction mechanisms for key synthetic steps (e.g., pyrazole cyclization) be elucidated?
- Methodological Answer : Combine isotopic labeling (e.g., ¹⁵N-labeled hydrazines) with in situ FTIR to track intermediate formation. For example:
- Detect enol intermediates during cyclization via C=O stretching (1650–1750 cm⁻¹).
- Use Hammett plots to correlate substituent effects with reaction rates, distinguishing between concerted or stepwise pathways .
Methodological Considerations for Data Reproducibility
Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram scale?
- Methodological Answer :
- Process analytical technology (PAT) : Implement inline NMR or Raman spectroscopy to monitor critical quality attributes (CQAs) like reaction conversion.
- Statistical process control (SPC) : Use control charts to track yield variability across batches.
- Purification consistency : Standardize column chromatography gradients (e.g., 20–100% ethyl acetate in hexane) and HPLC methods (C18 column, 0.1% TFA in water/acetonitrile) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
